molecular formula C17H20N4O2 B5669647 1-methyl-9-(2-phenylethyl)-8-propyl-3,9-dihydro-1H-purine-2,6-dione CAS No. 61080-55-5

1-methyl-9-(2-phenylethyl)-8-propyl-3,9-dihydro-1H-purine-2,6-dione

Cat. No.: B5669647
CAS No.: 61080-55-5
M. Wt: 312.37 g/mol
InChI Key: IOAYQPDXMFCMDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-9-(2-phenylethyl)-8-propyl-3,9-dihydro-1H-purine-2,6-dione is a substituted purine derivative characterized by a xanthine-like core (purine-2,6-dione) with three distinct substituents:

  • 8-Propyl group: A linear alkyl chain at the C8 position, which may modulate lipophilicity and solubility.
  • 9-(2-Phenylethyl) group: An aromatic substituent at N9, contributing to π-π stacking interactions and increased molecular weight.

The compound’s molecular formula is C₁₇H₂₂N₄O₂, with a calculated molecular weight of 314.39 g/mol (derived from structural analysis). Its synthesis likely involves alkylation and substitution reactions analogous to methods described for related purine derivatives .

Properties

IUPAC Name

1-methyl-9-(2-phenylethyl)-8-propyl-3H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-3-7-13-18-14-15(19-17(23)20(2)16(14)22)21(13)11-10-12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAYQPDXMFCMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1CCC3=CC=CC=C3)NC(=O)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354089
Record name ZINC00236870
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61080-55-5
Record name ZINC00236870
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-9-(2-phenylethyl)-8-propyl-3,9-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the substituent groups. Common synthetic routes include:

    Alkylation: Introduction of the methyl and propyl groups through alkylation reactions using appropriate alkyl halides.

    Phenylethylation: Attachment of the phenylethyl group via Friedel-Crafts alkylation or similar methods.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-methyl-9-(2-phenylethyl)-8-propyl-3,9-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

1-methyl-9-(2-phenylethyl)-8-propyl-3,9-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-9-(2-phenylethyl)-8-propyl-3,9-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Complexity : The target compound is less complex than D389-0814 and compound 20 , which feature fused rings or bulky aromatic groups. Its propyl chain (C8) offers intermediate lipophilicity compared to styryl (compound 20) or chlorophenylmethyl (D389-0814) groups.

Molecular Weight : The target (314.39 g/mol) is lighter than D389-0814 (449.94 g/mol) and compound 20 (~450 g/mol), suggesting better bioavailability than bulkier analogs.

Aromatic vs. Aliphatic Substituents : The 9-(2-phenylethyl) group (target) and 3-(4-Cl-benzyl) group (D389-0814) introduce aromaticity, while 8-propyl (target) and 8-OH (8-hydroxyxanthine) prioritize aliphatic or polar interactions.

Analytical and Spectroscopic Comparisons

NMR Spectroscopy

  • Target Compound : Expected signals include:
    • A singlet for N1-CH₃ (~3.3 ppm, based on compound 20’s N1-CH₃ at 3.43 ppm) .
    • Multiplet peaks for the 2-phenylethyl aromatic protons (~7.2–7.5 ppm) .
    • Propyl chain resonances (δ ~0.8–1.6 ppm for CH₃ and CH₂ groups).
  • Compound 20 : Exhibits distinct styryl (δ ~7.4–7.8 ppm) and biphenyl (δ ~7.8–8.2 ppm) proton signals, absent in the target .

GC-MS Fragmentation Patterns

  • The 9-(2-phenylethyl) group in the target is prone to cleavage at the CH₂-CH₂ bond, generating fragment ions at m/z 250 (phenylethyl + chromone-like core) . This mirrors fragmentation observed in 2-(2-phenylethyl)chromones from agarwood .
  • Simpler analogs like 8-hydroxyxanthine lack this fragmentation pathway due to the absence of the phenylethyl group .

Implications of Substituent Variations

  • Bioactivity : Chlorine in D389-0814 may confer electrophilic properties, while the target’s propyl group offers metabolic stability via reduced steric hindrance.
  • Retention Behavior : In GC-MS, the target’s higher molecular weight and aromaticity may delay elution compared to sesquiterpenes (MW <250) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.